![molecular formula C11H5Br2F6N3 B6344665 1-{[3,5-双(三氟甲基)苯基]甲基}-3,5-二溴-1H-1,2,4-三唑 CAS No. 1240568-76-6](/img/structure/B6344665.png)

1-{[3,5-双(三氟甲基)苯基]甲基}-3,5-二溴-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

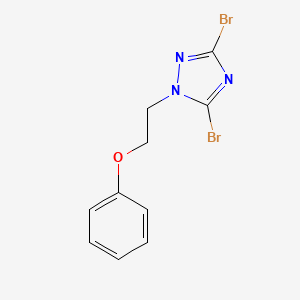

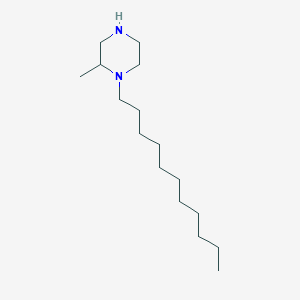

The compound “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of azole ring that consists of three carbon atoms and two nitrogen atoms . The molecule also contains a phenyl group (a ring of six carbon atoms, akin to benzene) which is substituted with two trifluoromethyl groups (-CF3). Trifluoromethyl groups are known for their high electronegativity and can greatly influence the properties of the molecules they are part of .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electronegative trifluoromethyl groups and the polarizable bromine atoms. The 1,2,4-triazole ring is a planar, aromatic ring, which might participate in π-stacking interactions .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the bromine atoms makes it likely that it can undergo nucleophilic substitution reactions. The trifluoromethyl groups might also influence the compound’s reactivity due to their high electronegativity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the highly electronegative trifluoromethyl groups and the polarizable bromine atoms might increase the compound’s polarity, potentially making it more soluble in polar solvents .

科学研究应用

三唑衍生物在药物化学中的应用

三唑化合物,包括1H-1,2,4-三唑,由于其结构上的多样性和广泛的生物活性,在药物化学中已被广泛研究,具有巨大的潜力。三唑类化合物以其显著的抗炎、抗菌、抗真菌、抗氧化、抗病毒活性而闻名。它们是药物发现中的关键支架,各种三唑衍生物正被探索用于新型治疗应用。值得注意的是,这些化合物在酸性和碱性条件下的稳定性增强了它们在开发新药中的实用性 (Ferreira 等人,2013)。

三唑合成的进展

三唑的合成,特别是通过环保程序,引起了人们的关注。铜催化的叠氮化物-炔烃环加成反应 (CuAAC) 的进展使得在优先考虑能源效率、可持续性和减少环境影响的条件下开发三唑成为可能。这些方法不仅促进了三唑的合成,而且还促进了绿色化学倡议,使三唑衍生物的生产更容易获得且对环境负责 (de Souza 等人,2019)。

三唑在质子传导膜中的应用

1,2,4-三唑及其衍生物的使用已延伸到药物领域之外,进入了材料科学领域,特别是在燃料电池质子传导膜的开发中。这些化合物显着提高了膜的热稳定性和电化学稳定性、机械强度和离子电导率,特别是在高温无水条件下。三唑单元在聚合物基质中的存在有助于提高性能特性,使这些材料有望用于未来的能源技术 (Prozorova & Pozdnyakov,2023)。

三唑衍生物作为缓蚀剂

三唑衍生物,特别是1,2,3-三唑,作为腐蚀性介质中各种金属表面的缓蚀剂的应用,展示了这些化合物超越生物医学领域的用途。这些衍生物在保护金属和合金免受腐蚀方面表现出很高的效率,为传统的缓蚀剂提供了一种可持续且环保的替代品。它们易于制备、稳定且无毒的特性使其适用于工业应用,包括金属加工和保护 (Hrimla 等人,2021)。

未来方向

The future research directions for this compound could involve exploring its potential biological activities, given that many triazole derivatives are known to have such activities . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as to develop efficient synthesis methods.

作用机制

Mode of Action

Compounds with similar structures, such as 1h-1,2,3-triazole, have been reported to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the proton conduction pathways.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used extensively in promoting organic transformations . This suggests that the compound might affect biochemical pathways related to these transformations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study has shown that a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was able to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical species.

生化分析

Biochemical Properties

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can interact with cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .

Cellular Effects

The effects of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/AKT pathway, which is crucial for cell survival and proliferation . By modulating this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies[4][4].

Molecular Mechanism

At the molecular level, 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to cytochrome P450 enzymes inhibits their catalytic function, leading to changes in metabolic pathways . Additionally, the compound can act as an allosteric modulator, altering the conformation of target proteins and affecting their function . These interactions can result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, but its effects can change over time due to degradation or metabolic transformation . Long-term exposure to the compound has been shown to result in sustained inhibition of target enzymes and prolonged alterations in cellular function . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored .

Dosage Effects in Animal Models

In animal models, the effects of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole vary with different dosages. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can further modulate biochemical processes . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites in cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity . For example, its interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum can enhance its interaction with cytochrome P450 enzymes, thereby modulating metabolic pathways . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

属性

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3,5-dibromo-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Br2F6N3/c12-8-20-9(13)22(21-8)4-5-1-6(10(14,15)16)3-7(2-5)11(17,18)19/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOQFAPDCBUGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Br2F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)

![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)

![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)

![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)

![3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344641.png)

![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)

![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)

![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)